N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-16(19-2)10(18)8-6-20-11(14-8)15-9(17)7-5-12-3-4-13-7/h3-6H,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOMBACFFUCBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=COC(=N1)NC(=O)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound can be represented by the following molecular formula:
It features a pyrazine core linked to an oxazole ring and a methoxy(methyl)carbamoyl substituent, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include:
- Formation of the oxazole ring through cyclization.
- Introduction of the methoxy(methyl)carbamoyl group using standard amide coupling techniques.
- Final purification via crystallization or chromatography.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR. For instance, a related study demonstrated that pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, with some compounds showing synergistic effects when combined with doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro assays indicated that certain derivatives could effectively reduce inflammation in models of endotoxin-induced inflammation .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Studies involving various pyrazole derivatives revealed moderate to excellent antifungal activities against several phytopathogenic fungi. The mechanism appears to involve disruption of cellular integrity leading to cell lysis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from research include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances activity by stabilizing reactive intermediates.
- Ring Modifications : Alterations in the oxazole or pyrazine rings can significantly affect bioactivity, suggesting a need for careful design in drug development.
Case Studies
-
Antitumor Efficacy : A study on structurally similar pyrazole derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages over a defined treatment period.
Compound IC50 (µM) Cell Line A 5.0 MCF-7 B 3.5 MDA-MB-231 C 7.8 A549 -
Anti-inflammatory Activity : Another study assessed the impact on NO production in LPS-stimulated macrophages, showing a dose-dependent reduction in NO levels.
Concentration (µM) NO Production (µM) 0 15 10 10 50 5
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Pyrazine-2-carboxamide Derivatives
- N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b) : Shares the pyrazine-2-carboxamide scaffold but replaces the oxazole with a biphenyl group. This modification enhances lipophilicity, as evidenced by its 72% synthetic yield and NMR spectral data (δ 9.67 ppm for pyrazine protons) .
- N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide : Replaces oxazole with a thiadiazole ring, demonstrating that sulfur-containing heterocycles can improve anticonvulsant activity (74.88% inhibition in SAR studies) .
B. Oxazole-Based Analogues
- N-[4-(1-propylpiperidin-4-yl)-1,3-thiazol-2-yl]-1,3-oxazol-2-amine : Features a thiazole instead of pyrazine, highlighting how core substitutions alter solubility and binding affinity .
- Tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate : Contains a pyrimidine core with the same methoxy(methyl)carbamoyl group, suggesting this substituent is compatible with piperazine-based drug candidates (molecular weight: 351.40) .
Physicochemical Properties
Preparation Methods
Bromination-Hydrolysis Pathway
Methylpyrazine-2-carboxylate undergoes bromination at the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as carbon tetrachloride. Subsequent hydrolysis of the ester moiety yields the carboxylic acid.
Example Reaction Conditions
Direct Carboxylation
Alternative routes involve direct carboxylation of pyrazine using carbon dioxide under palladium catalysis, though yields are moderate (≤50%).
Synthesis of 4-[Methoxy(methyl)carbamoyl]-1,3-oxazol-2-amine
The oxazole fragment requires sequential functionalization:
Oxazole Ring Formation
Oxazoles are synthesized via the Robinson-Gabriel synthesis , cyclizing α-acylaminoketones using dehydrating agents like phosphorus oxychloride. For example:
-
Condensation of glycine methyl ester with methoxy(methyl)carbamoyl chloride forms the α-acylaminoketone precursor.
-
Cyclodehydration with POCl₃ yields 4-[methoxy(methyl)carbamoyl]-1,3-oxazole.
Critical Parameters
Introduction of the Amine Group
Amination at the 2-position of the oxazole is achieved via:
-
Buchwald-Hartwig coupling using palladium catalysts and aryl halides.
-
Nucleophilic substitution with ammonia or protected amines under basic conditions.
Coupling of Pyrazine and Oxazole Fragments
The final amide bond formation employs standard peptide coupling reagents:
Acid Chloride Method
Pyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride , followed by reaction with the oxazole-2-amine.
Representative Procedure
Carbodiimide-Mediated Coupling
EDCI/HOBt or DCC systems in DMF or THF facilitate coupling under milder conditions.
Optimized Conditions
Purification and Characterization
Crude products are purified via:
-
Recrystallization from ethanol/water mixtures.
Spectroscopic Data
Challenges and Optimization Strategies
Low Yields in Bromination
Radical bromination of methylpyrazine-2-carboxylate suffers from poor regioselectivity. Alternatives include:
Oxazole Stability Issues
The methoxy(methyl)carbamoyl group is prone to hydrolysis under acidic conditions. Mitigation strategies:
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring. Key steps include:
- Oxazole Core Assembly : Cyclocondensation of carboxamide precursors with reagents like carbonyl diimidazole (CDI) to form the 1,3-oxazole ring .
- Methoxy(methyl)carbamoyl Introduction : Amidation using methoxy(methyl)amine under coupling agents such as EDCI/HOBt in DMF .
- Pyrazine Integration : Coupling the oxazole intermediate with pyrazine-2-carboxylic acid via peptide-like bond formation .
- Purification : Column chromatography (e.g., silica gel) and recrystallization are standard for isolating the final product. Analytical validation via HPLC and H/C NMR ensures purity .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in DMSO/EtOH mixtures.
- Data Collection : Using a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.
- Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates and thermal parameters, resolving ambiguities in electron density maps .
- Validation : CheckCIF/PLATON ensures structural integrity and flags steric clashes or geometric outliers .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- In Vitro Screening :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Target Identification : Competitive binding assays (e.g., fluorescence polarization) to assess kinase/enzyme inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Methodological Answer :
- Core Modifications :
- Replace the pyrazine ring with pyrimidine or triazine to alter electronic properties and H-bonding capacity .
- Vary the methoxy group to ethoxy or halogenated analogs to probe steric/electronic effects .
- Functional Group Analysis :
- Introduce sulfonamide or thiadiazole moieties to improve solubility and target affinity .
- Computational Modeling : Glide docking (Schrödinger Suite) predicts binding modes to receptors like kinases or GPCRs, guiding rational design .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, serum concentration) to minimize variability .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or assay-specific artifacts .
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) enhance regioselectivity .
- Process Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to temperature/pH .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
